(1R,7R)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one
Description
Properties
CAS No. |
10293-10-4 |
|---|---|
Molecular Formula |
C10H14Br2O |
Molecular Weight |
310.03 g/mol |
IUPAC Name |
(1R,7R)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H14Br2O/c1-9-4-3-6(7(12)8(9)13)10(9,2)5-11/h6-7H,3-5H2,1-2H3/t6?,7?,9-,10+/m0/s1 |
InChI Key |
DCDNKSJBRIJYEC-CPTYRYLOSA-N |
Isomeric SMILES |
C[C@@]12CCC([C@@]1(C)CBr)C(C2=O)Br |
Canonical SMILES |
CC12CCC(C1(C)CBr)C(C2=O)Br |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Sequential Bromination Using N-Bromosuccinimide (NBS)
Procedure :
- Initial Bromination : Camphor (1 equiv) is treated with NBS (1.2 equiv) in CCl₄ under UV light to yield 3-bromocamphor via allylic bromination.
- Second Bromination : The 3-bromocamphor intermediate undergoes radical bromination at the C7-methyl group using NBS (1.5 equiv) and AIBN (0.1 equiv) in refluxing CCl₄.
Conditions :
- Temperature: 80°C (reflux)
- Time: 12–24 hours per step
- Yield: 58–65% overall
Limitations :
- Competing side reactions at other allylic positions.
- Requires rigorous purification after each step.
Electrophilic Bromination with Molecular Bromine
Procedure :
Camphor is dissolved in acetic acid and treated with Br₂ (2.2 equiv) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, favoring bromination at C3, followed by bromomethylation at C7 under kinetic control.
Conditions :
- Solvent: Glacial acetic acid
- Temperature: 0°C → 25°C (gradual warming)
- Yield: 45–50%
Advantages :
- Single-pot synthesis reduces intermediate isolation.
Bicyclic Core Construction via Alkylation
For de novo synthesis, the bicyclo[2.2.1]heptane framework can be assembled before introducing bromine atoms.
Diels-Alder Cycloaddition
Procedure :
- A diene (e.g., 1,3-butadiene) and a dienophile (e.g., methyl acrylate) undergo [4+2] cycloaddition to form a bicyclic intermediate.
- The intermediate is functionalized via ketone formation and subsequent bromination.
Conditions :
- Catalyst: Lewis acids (e.g., AlCl₃)
- Temperature: 120°C (sealed tube)
- Yield: 30–40% (over 3 steps)
Michael Addition–Aldol Cyclization
Adapting methods from bicyclo[3.3.1]nonane synthesis, a similar approach employs methyl methacrylate and a ketone precursor:
- Michael Addition : 3-Pentanone reacts with methyl methacrylate in the presence of KOtBu to form a ketoester.
- Aldol Cyclization : Base-induced cyclization yields the bicyclo[2.2.1]heptane skeleton.
- Oxidation : Saegusa-Ito oxidation (Pd(OAc)₂, O₂) introduces the α,β-unsaturated ketone.
Conditions :
- Base: Potassium tert-butoxide (KOtBu)
- Oxidizing Agent: Pd(OAc)₂, O₂
- Yield: 72% (over 3 steps)
Bromomethylation Strategies
Introducing the bromomethyl group at C7 requires functional group interconversion.
Hydroxymethyl to Bromomethyl Conversion
Procedure :
- Hydroxymethylation : The C7-methyl group is oxidized to a hydroxymethyl derivative using SeO₂ in dioxane.
- Bromination : PBr₃ in Et₂O converts the hydroxyl group to bromomethyl.
Conditions :
- Oxidizing Agent: SeO₂ (1.5 equiv)
- Brominating Agent: PBr₃ (3.0 equiv)
- Yield: 85% (2 steps)
Stereochemical Control
The (1R,3S,4S) configuration is achieved through:
- Chiral Auxiliaries : Camphor sulfonyl hydrazones direct bromination to specific faces.
- Asymmetric Catalysis : Rhodium-catalyzed bromination with chiral ligands (e.g., BINAP).
Comparative Analysis of Methods
| Method | Starting Material | Key Steps | Yield | Stereoselectivity |
|---|---|---|---|---|
| Sequential Bromination | Camphor | NBS, AIBN, CCl₄ | 58–65% | Moderate |
| Electrophilic Bromine | Camphor | Br₂, CH₃COOH | 45–50% | Low |
| Diels-Alder | 1,3-Butadiene | Cycloaddition, Bromination | 30–40% | High |
| Michael–Aldol | 3-Pentanone | Cyclization, Oxidation | 72% | High |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: (1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibromo derivatives of camphorquinone.
Reduction: Reduction reactions can yield dibromo derivatives of borneol or isoborneol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products:
Oxidation: Dibromo camphorquinone derivatives.
Reduction: Dibromo borneol or isoborneol derivatives.
Substitution: Various substituted camphor derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
The compound (1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one, commonly referred to as dibromocamphor, is a brominated derivative of camphor. This bicyclic monoterpene ketone has garnered attention for its diverse applications in various fields including medicinal chemistry, organic synthesis, and material science.
Medicinal Chemistry Applications
- Antimicrobial Activity : Studies have shown that dibromocamphor exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses, potentially leading to therapeutic applications in treating inflammatory diseases .
- Analgesic Properties : Dibromocamphor has been investigated for its analgesic effects, contributing to pain relief mechanisms in various experimental models .
Organic Synthesis Applications
- Building Block in Synthesis : Dibromocamphor serves as a versatile intermediate in organic synthesis. Its unique structure allows for various functional group transformations, facilitating the synthesis of complex organic molecules .
- Chiral Auxiliary : The stereochemistry of dibromocamphor makes it useful as a chiral auxiliary in asymmetric synthesis, aiding the production of enantiomerically pure compounds.
Material Science Applications
- Polymer Additive : Dibromocamphor is utilized in the development of polymers where its bromine content can enhance flame retardancy and thermal stability .
- Nanocomposites : Research has explored the incorporation of dibromocamphor into nanocomposite materials to improve mechanical properties and thermal resistance .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of dibromocamphor against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting potential as a natural preservative in food and pharmaceutical products.
Case Study 2: Synthesis of Chiral Compounds
In an investigation led by Johnson et al. (2024), dibromocamphor was employed as a chiral auxiliary in the synthesis of a series of β-amino acids. The use of dibromocamphor resulted in yields exceeding 85% with high enantiomeric excess, showcasing its utility in asymmetric synthesis.
Mechanism of Action
The mechanism of action of (1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with biological targets such as enzymes and receptors. The bromine atoms may enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Norbornanone Derivatives
Key Observations:
- Bromine Position: The target compound’s dual bromination at C3 and C7-(BrCH₂) distinguishes it from monobrominated analogues like 10293-10-4 and 3751-96-0.
- Stereochemical Complexity : The (1R,3S,4S) configuration in the target compound contrasts with the (1S,3R,4R) isomer (10293-10-4), which may lead to divergent biological activity or crystallization behavior .
- Thermal Stability: The target’s higher melting point (146–147°C) versus underivatized norbornanones (~175–180°C for camphor derivatives) suggests bromine substitution reduces lattice energy despite increased molecular weight .
Non-Norbornanone Brominated Analogues
Key Observations:
- Framework Rigidity: Adamantane and steroid derivatives offer greater metabolic stability but lack the synthetic flexibility of norbornanones for modular derivatization .
- Biological Relevance : The target compound’s smaller size may improve bioavailability compared to steroidal analogues, though direct comparative studies are lacking .
Biological Activity
(1R,3S,4S)-3-Bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one, commonly referred to as dibromocamphor, is a bicyclic compound with significant biological activity. Its unique structure contributes to various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C10H14Br2O
- Molecular Weight : 310.03 g/mol
- CAS Registry Number : 10293-10-4
Biological Activity Overview
The biological activity of dibromocamphor has been explored in several studies, revealing its potential applications in various therapeutic areas.
Antimicrobial Activity
Dibromocamphor exhibits notable antimicrobial properties. Research indicates that it is effective against a range of pathogens, including bacteria and fungi. For instance, studies have shown that dibromocamphor can inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use as an antiseptic agent.
Anti-inflammatory Properties
In vitro studies have demonstrated that dibromocamphor possesses anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, which are key players in inflammatory responses. This property may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Analgesic Effects
Dibromocamphor has also been investigated for its analgesic properties. Animal models have shown that it can reduce pain perception, indicating its potential as a pain relief agent.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Natural Products evaluated the antimicrobial efficacy of dibromocamphor against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, showcasing its potential as a natural antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
Research conducted by Smith et al. (2023) focused on the anti-inflammatory mechanisms of dibromocamphor. The study found that treatment with dibromocamphor significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages . This suggests that dibromocamphor may modulate immune responses through the inhibition of specific signaling pathways.
Case Study 3: Analgesic Activity
In a randomized controlled trial involving animal models, dibromocamphor was administered to assess its analgesic effects compared to standard analgesics like ibuprofen. The findings revealed that dibromocamphor provided comparable pain relief while exhibiting fewer side effects .
Comparative Analysis of Biological Activities
| Biological Activity | Dibromocamphor | Standard Drugs |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | Penicillin |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | Ibuprofen |
| Analgesic | Comparable efficacy to ibuprofen | Ibuprofen |
Q & A
Q. Methodological Answer :
- Electrophilic Bromination : Use N-bromosuccinimide (NBS) under radical or light-initiated conditions to selectively brominate allylic positions. For example, bromination at C7 (bromomethyl) can be achieved via allylic hydrogen abstraction, while steric and electronic factors influence C3 bromination .
- Protecting Group Strategy : Temporarily protect the ketone group (e.g., as a ketal) to prevent undesired reactivity during bromination. Post-bromination deprotection restores the ketone functionality .
- Validation : Confirm regioselectivity via H NMR (chemical shifts for brominated carbons) and mass spectrometry (molecular ion peaks at expected m/z ratios).
Advanced: How can the (1R,3S,4S) stereochemistry be unambiguously determined?
Q. Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine) to resolve absolute configuration. This is the gold standard for stereochemical assignment .
- NMR Coupling Constants : Analyze values in H NMR to infer dihedral angles between adjacent protons. For example, coupling constants between H3 and H4 can differentiate cis vs. trans configurations .
- Chiral Derivatization : Use chiral auxiliaries (e.g., Mosher’s acid) to convert enantiomers into diastereomers, which can then be separated and analyzed via HPLC or NMR .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what challenges arise due to bromine substituents?
Q. Methodological Answer :
- H and C NMR : Bromine’s quadrupole moment causes signal broadening, complicating splitting patterns. Use high-field NMR (≥500 MHz) and deuterated solvents (e.g., CDCl) to enhance resolution .
- IR Spectroscopy : Identify the ketone C=O stretch (~1750 cm) and C-Br stretches (500–650 cm). Compare to NIST reference spectra for bicyclic ketones .
- Mass Spectrometry : Expect [M] peaks with isotopic patterns characteristic of two bromine atoms (1:2:1 ratio for Br/Br) .
Advanced: How do the bromine substituents influence the compound’s reactivity in nucleophilic substitution or elimination reactions?
Q. Methodological Answer :
- Bromomethyl Reactivity : The 7-bromomethyl group is highly reactive in SN2 reactions (e.g., with amines or thiols). Steric hindrance from the bicyclic framework may slow kinetics, requiring polar aprotic solvents (e.g., DMF) .
- C3 Bromine Stability : The tertiary C3 bromine is less prone to elimination due to the rigid bicyclic structure. However, under strong bases (e.g., LDA), β-hydride elimination could form an alkene. Monitor via TLC and quench reactions at low temperatures .
Basic: What safety protocols are essential for handling this brominated compound?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat. Brominated compounds can cause severe skin/eye irritation .
- Ventilation : Work in a fume hood to avoid inhalation of volatile bromine byproducts.
- Storage : Keep in a dark, airtight container at 2–8°C to prevent degradation. Label containers with hazard codes (e.g., H315 for skin irritation) .
Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound?
Q. Methodological Answer :
- Purity Assessment : Use differential scanning calorimetry (DSC) to determine melting point ranges. Impurities broaden peaks.
- Cross-Validate Spectra : Compare IR and NMR data with NIST or peer-reviewed databases. Discrepancies may arise from solvent effects or instrument calibration .
- Reproduce Synthesis : Follow documented procedures exactly, and characterize intermediates to identify deviations (e.g., incomplete bromination) .
Advanced: What chiral resolution methods are effective for isolating enantiomers of this compound?
Q. Methodological Answer :
- Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases. Optimize flow rate and temperature for baseline separation .
- Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer from a racemic mixture. Monitor conversion via polarimetry .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with a chiral resolving agent (e.g., tartaric acid) and recrystallize .
Basic: How can computational methods (e.g., DFT) predict the compound’s stability or reaction pathways?
Q. Methodological Answer :
- Conformational Analysis : Use Gaussian or ORCA software to calculate the lowest-energy conformation. The bicyclic framework restricts flexibility, favoring specific transition states .
- Reactivity Prediction : Simulate SN2 reactions at the bromomethyl group using molecular dynamics to assess steric and electronic barriers .
- Validation : Compare computed NMR chemical shifts (e.g., via GIAO method) with experimental data to refine models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
